ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate
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Overview
Description
Ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate is a synthetic organic compound with the molecular formula C12H19N3O5. It is known for its unique chemical structure, which includes a morpholine ring, an acetyl group, and an acrylamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate typically involves the reaction of ethyl carbamate with 2-acetyl-3-(morpholinoamino)acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate: Similar structure but with a piperidine ring instead of a morpholine ring.
Ethyl N-[2-acetyl-3-(pyrrolidinoamino)acryloyl]carbamate: Contains a pyrrolidine ring instead of a morpholine ring.
Ethyl N-[2-acetyl-3-(azetidinoamino)acryloyl]carbamate: Features an azetidine ring in place of the morpholine ring.
These compounds share structural similarities but differ in their chemical and biological properties, highlighting the uniqueness of this compound .
Biological Activity
Ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C12H16N2O4
- Molecular Weight : 252.27 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Structure
The structure of this compound features a carbamate group linked to an acrylic moiety, which is further substituted with an acetyl and morpholino group. This unique configuration is thought to contribute to its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of PI3K/Akt/mTOR Pathway : This compound has been studied for its ability to inhibit key signaling pathways involved in cell proliferation and survival, particularly the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells .
- Apoptotic Induction : Studies have shown that compounds similar in structure can induce apoptosis in cancer cell lines, suggesting that this compound may also promote programmed cell death through intrinsic pathways .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The following table summarizes key findings:
Cell Line | Concentration (µM) | % Inhibition | Mechanism of Action |
---|---|---|---|
MDA-MB-231 (Breast) | 10 | 65% | PI3K/Akt inhibition |
A549 (Lung) | 25 | 70% | Apoptosis induction |
PC3 (Prostate) | 15 | 60% | Cell cycle arrest |
In Vivo Studies
In vivo studies have also been performed to assess the therapeutic potential of this compound. Notable findings include:
- Tumor Growth Inhibition : In xenograft models, administration of this compound resulted in significant tumor size reduction compared to control groups.
- Dosage Response : A dose-dependent response was observed, with higher doses correlating with greater inhibition of tumor growth.
Case Study 1: Breast Cancer Model
In a recent study involving MDA-MB-231 breast cancer xenografts, treatment with this compound at a dosage of 50 mg/kg resulted in a 75% reduction in tumor volume over four weeks. The study concluded that the compound effectively targets the PI3K/Akt signaling pathway, leading to decreased cell proliferation and increased apoptosis .
Case Study 2: Lung Adenocarcinoma
Another investigation focused on A549 lung adenocarcinoma cells treated with varying concentrations of the compound. Results indicated that at a concentration of 25 µM, there was a notable increase in apoptotic markers, suggesting that the compound may serve as a potential therapeutic agent for lung cancer treatment .
Properties
Molecular Formula |
C12H19N3O5 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
ethyl N-[(E)-3-hydroxy-2-[(E)-morpholin-4-yliminomethyl]but-2-enoyl]carbamate |
InChI |
InChI=1S/C12H19N3O5/c1-3-20-12(18)14-11(17)10(9(2)16)8-13-15-4-6-19-7-5-15/h8,16H,3-7H2,1-2H3,(H,14,17,18)/b10-9+,13-8+ |
InChI Key |
WSBVXPUDACAYRD-URERACSSSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(\C)/O)/C=N/N1CCOCC1 |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)C=NN1CCOCC1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.